2-Chloro-3-(2-chloroethyl)quinoline
Overview
Description
2-Chloro-3-(2-chloroethyl)quinoline is an organic compound with the molecular formula C11H9Cl2N It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)quinoline typically involves the reaction of 2-chloroquinoline with 2-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The reaction mixture is often heated to promote the reaction and achieve a higher yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chloroethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while oxidation reactions can produce quinoline carboxylic acids .
Scientific Research Applications
2-Chloro-3-(2-chloroethyl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or DNA replication . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 2-Chloro-3-(2-chloroethyl)quinoline.
3-Chloroquinoline: Another derivative of quinoline with different substitution patterns.
2,4-Dichloroquinoline: A compound with two chloro groups at different positions on the quinoline ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro groups make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
2-chloro-3-(2-chloroethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c12-6-5-9-7-8-3-1-2-4-10(8)14-11(9)13/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRIWJKFYUSCOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356153 | |
Record name | 2-chloro-3-(2-chloroethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62595-04-4 | |
Record name | 2-chloro-3-(2-chloroethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-chloro-3-(2-chloroethyl)quinoline important in the synthesis of tellurium-containing heterocycles?
A1: While the abstract doesn't explicitly detail the reaction mechanism, we can infer the importance of this compound. The presence of two chlorine atoms, strategically positioned on the molecule, likely makes it susceptible to nucleophilic substitution reactions. Tellurium reagents, potentially in their nucleophilic form, could displace these chlorine atoms, ultimately leading to the formation of the desired tellurium-containing ring system. This approach mirrors the successful synthesis of the selenium analogs using the same starting compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.